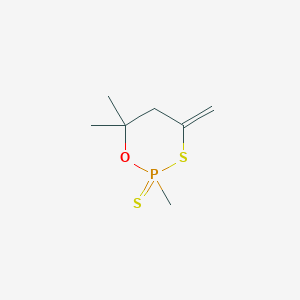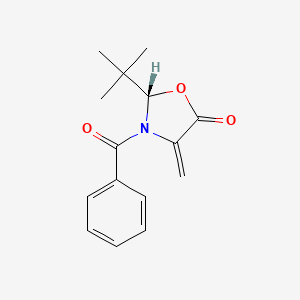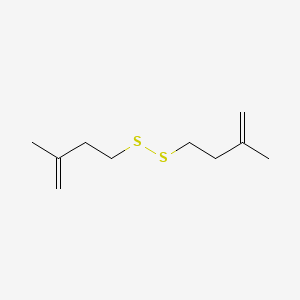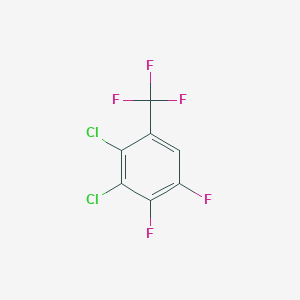
Dioctyl-lambda~2~-stannane--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl-lambda~2~-stannane–water (1/2) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Dioctyl-lambda~2~-stannane–water (1/2) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl-lambda~2~-stannane–water (1/2) typically involves the reaction of dioctyltin oxide with water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(C8H17)2SnO+H2O→(C8H17)2Sn(OH)2
Industrial Production Methods
In industrial settings, the production of Dioctyl-lambda~2~-stannane–water (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Dioctyl-lambda~2~-stannane–water (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of Dioctyl-lambda~2~-stannane–water (1/2) depend on the type of reaction. For example, oxidation reactions yield dioctyltin oxide, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
Applications De Recherche Scientifique
Dioctyl-lambda~2~-stannane–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Mécanisme D'action
The mechanism of action of Dioctyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, which can alter their chemical reactivity. This property is exploited in catalysis, where the compound facilitates the formation or breaking of chemical bonds in the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dioctyl-lambda~2~-stannane–water (1/2) include:
- Dioctyltin dilaurate
- Dioctyltin oxide
- Dioctyltin dichloride
Uniqueness
What sets Dioctyl-lambda~2~-stannane–water (1/2) apart from these similar compounds is its specific chemical structure and the presence of water in its composition. This unique structure imparts distinct chemical properties, such as its reactivity and ability to form coordination complexes, making it particularly useful in certain applications.
Propriétés
Numéro CAS |
113383-02-1 |
|---|---|
Formule moléculaire |
C16H38O2Sn |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
dioctyltin;dihydrate |
InChI |
InChI=1S/2C8H17.2H2O.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H2; |
Clé InChI |
JDCFKVHGBXUASD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn]CCCCCCCC.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


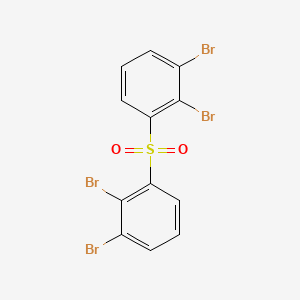
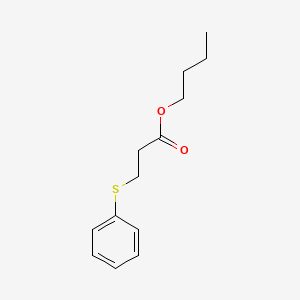

methanone](/img/structure/B14304178.png)
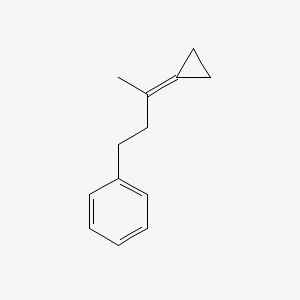
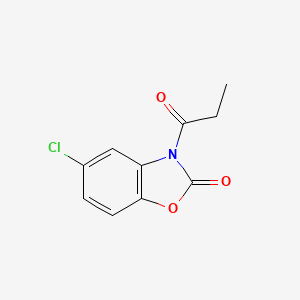
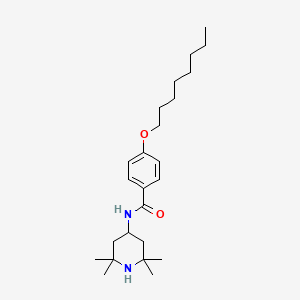

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
